molecular formula C11H13F2NO B13261591 2-(2,4-Difluorophenoxymethyl)pyrrolidine

2-(2,4-Difluorophenoxymethyl)pyrrolidine

Cat. No.: B13261591
M. Wt: 213.22 g/mol
InChI Key: XXWTXXMYEVSWJN-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenoxymethyl)pyrrolidine is a chemical building block of high interest in medicinal chemistry and pharmaceutical research. This compound features a pyrrolidine ring, a common motif in bioactive molecules known for its ability to contribute to favorable physicochemical properties and serve as a key scaffold. The presence of the 2,4-difluorophenoxy moiety is significant, as fluorinated aromatic groups are frequently employed in drug discovery to fine-tune a compound's metabolic stability, lipophilicity, and binding affinity . As a versatile intermediate, this chemical is primarily utilized in the synthesis of more complex target molecules. Researchers value it for exploring structure-activity relationships (SAR) and developing novel compounds for various research applications. Its structural characteristics suggest potential as a precursor in projects aimed at modulating ion channels or enzyme activity, drawing parallels to advanced research compounds . The integration of the pyrrolidine scaffold, which is a feature in the widely used pharmaceutical solvent N-methyl-2-pyrrolidone (NMP), further underscores its utility in the development of pharmacologically relevant structures . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the product's Safety Data Sheet (SDS) for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

2-[(2,4-difluorophenoxy)methyl]pyrrolidine

InChI

InChI=1S/C11H13F2NO/c12-8-3-4-11(10(13)6-8)15-7-9-2-1-5-14-9/h3-4,6,9,14H,1-2,5,7H2

InChI Key

XXWTXXMYEVSWJN-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)COC2=C(C=C(C=C2)F)F

Origin of Product

United States

Synthetic Methodologies for 2 2,4 Difluorophenoxymethyl Pyrrolidine and Its Stereoisomers

Strategic Approaches to Pyrrolidine (B122466) Ring Construction

The formation of the pyrrolidine skeleton is a foundational aspect of the synthesis. Two major strategies are employed: building the ring from a linear molecule (cyclization) or modifying an existing, often naturally derived, pyrrolidine structure. mdpi.com

Constructing the pyrrolidine ring from non-cyclic starting materials is a versatile and widely used approach. These methods often involve forming one or two carbon-nitrogen bonds in an intramolecular fashion.

Intramolecular Cyclization: A common method involves the cyclization of acyclic amino alcohols, amino halides, or amino alkenes. For instance, a 5-amino-1-pentanol (B144490) derivative can undergo dehydration and cyclization. A more direct route involves the intramolecular nucleophilic substitution of a primary or secondary amine onto a carbon bearing a leaving group at the 5-position of a linear chain. Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient route. Gold-catalyzed tandem intramolecular hydroamination/iminium formation/reduction sequences have been developed for the stereodivergent synthesis of 2,5-disubstituted pyrrolidines from amino alkynes. rsc.org Similarly, transaminase enzymes can be used to convert ω-chloroketones into chiral ω-chloro-amines, which then spontaneously cyclize to form 2-substituted pyrrolidines with high enantioselectivity. nih.govacs.org

1,3-Dipolar Cycloadditions: This powerful strategy involves the reaction of an azomethine ylide with an alkene (a dipolarophile). nih.gov This [3+2] cycloaddition reaction forms the five-membered pyrrolidine ring in a single, often highly stereocontrolled, step. researchgate.net The substitution pattern of the final pyrrolidine is determined by the substituents on both the azomethine ylide and the alkene. This method is particularly useful for creating polysubstituted pyrrolidines. researchgate.net

An alternative to de novo ring construction is the modification of a readily available pyrrolidine scaffold. This approach often leverages the "chiral pool," using inexpensive, enantiopure starting materials derived from nature.

Derivatization of Proline and Pyroglutamic Acid: L-proline and L-pyroglutamic acid are excellent starting points for synthesizing chiral 2-substituted pyrrolidines. nih.govacs.org The carboxylic acid functional group at the C2 position is a versatile handle for chemical manipulation. For the synthesis of the target molecule, the carboxylic acid of N-protected proline can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or by conversion to an ester followed by reduction with diisobutylaluminium hydride (DIBAL-H). mdpi.comorgsyn.org This yields N-protected (S)-pyrrolidin-2-yl)methanol, a key intermediate. The hydroxyl group can then be used to form the ether linkage with 2,4-difluorophenol (B48109).

Direct C-H Functionalization: More recent advancements allow for the direct functionalization of C-H bonds on the pyrrolidine ring. nih.gov Asymmetric lithiation of N-Boc-pyrrolidine, typically mediated by a chiral ligand like (-)-sparteine, can generate a configurationally stable organolithium species at the C2 position. nih.gov This intermediate can then be trapped with an appropriate electrophile. Additionally, transition-metal-catalyzed C-H insertion reactions, for example using rhodium(II) catalysts, provide another route to introduce substituents onto the ring with high stereocontrol. nih.govacs.org

Divergent Synthetic Pathways to Difluorophenoxymethyl-Substituted Pyrrolidine Derivatives

Divergent synthesis is a strategy that enables the creation of a wide range of structurally related compounds from a single common intermediate. This approach is valuable for building libraries of molecules for applications such as drug discovery.

A divergent synthesis of difluorophenoxymethyl-substituted pyrrolidine derivatives could begin with a common intermediate like N-protected (S)-pyrrolidin-2-yl)methanol. This key intermediate, readily prepared from L-proline, can be subjected to Williamson ether synthesis with a diverse array of substituted phenols. By varying the electronic and steric properties of the phenol (B47542) (e.g., using different halogen substitutions, alkyl groups, or other functional groups), a library of 2-(phenoxymethyl)pyrrolidine (B2688903) analogues can be generated.

Alternatively, divergent strategies can be applied to the pyrrolidine ring itself. For example, catalyst-controlled hydroalkylation of 3-pyrrolines can produce either C2- or C3-alkylated pyrrolidines depending on whether a nickel or cobalt catalyst is used. nih.govorganic-chemistry.org These functionalized pyrrolidines could then serve as scaffolds for further modification, including the introduction of the desired side chain. This allows for the exploration of structure-activity relationships by modifying both the phenoxymethyl (B101242) portion and the substitution pattern on the pyrrolidine ring.

Methodological Advancements in Pyrrolidine Synthesis

The synthesis of the pyrrolidine ring, a core structure in many pharmacologically active compounds, has been the subject of extensive research, leading to significant methodological advancements. Modern synthetic strategies increasingly focus on efficiency, stereoselectivity, and sustainability. Key areas of progress include the application of biocatalysis, the development of novel transition-metal-catalyzed reactions, and the refinement of cycloaddition strategies. These advanced methods provide powerful tools for constructing highly functionalized and stereochemically complex pyrrolidine derivatives.

Biocatalytic Approaches

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for synthesizing chiral amines and heterocycles. Enzymes, operating under mild conditions, can offer exquisite chemo-, regio-, and stereoselectivity.

A significant advancement is the use of transaminases (TAs) for the asymmetric synthesis of 2-substituted chiral pyrrolidines. nih.govacs.org Researchers have developed a process that begins with commercially available ω-chloroketones, which undergo stereoselective amination catalyzed by a transaminase, followed by spontaneous intramolecular cyclization to form the pyrrolidine ring. nih.govacs.org This method allows for access to both (R)- and (S)-enantiomers by selecting the appropriate enzyme, achieving excellent enantiomeric excesses (ee >95%) and analytical yields ranging from 10% to 90%. nih.govacs.org For instance, the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine was successfully scaled up, yielding an 84% isolated yield with an enantiomeric excess greater than 99.5%. nih.govacs.org

Another innovative approach combines photochemistry and enzymatic catalysis in a one-pot system. nih.gov This photoenzymatic workflow can be used for the asymmetric synthesis of N-Boc-3-aminopyrrolidine and N-Boc-3-hydroxypyrrolidine. The process involves a photochemical oxyfunctionalization step that favors distal C-H positions, followed by a highly stereoselective enzymatic transamination or carbonyl reduction to install the desired functionality with conversions up to 90% and >99% ee. nih.gov

Interactive Data Table: Transaminase-Catalyzed Synthesis of 2-Arylpyrrolidines

This table summarizes the yields and enantiomeric excess for the synthesis of various 2-arylpyrrolidines using two different transaminases, ATA-117-Rd6 for the (R)-enantiomer and PjSTA-R6-8 for the (S)-enantiomer.

Substrate (ω-chloroketone)Product (2-Arylpyrrolidine)EnantiomerCatalystHPLC Yield (%)Enantiomeric Excess (ee %)
1-chloro-4-phenylbutan-2-one2-Benzylpyrrolidine(R)ATA-117-Rd675>99.5
1-chloro-4-phenylbutan-2-one2-Benzylpyrrolidine(S)PjSTA-R6-880>99.5
1-chloro-4-(4-chlorophenyl)butan-2-one2-(4-Chlorobenzyl)pyrrolidine(R)ATA-117-Rd690>99.5
1-chloro-4-(4-chlorophenyl)butan-2-one2-(4-Chlorobenzyl)pyrrolidine(S)PjSTA-R6-885>99.5
1-chloro-4-(4-methoxyphenyl)butan-2-one2-(4-Methoxybenzyl)pyrrolidine(R)ATA-117-Rd660>99.5
1-chloro-4-(4-methoxyphenyl)butan-2-one2-(4-Methoxybenzyl)pyrrolidine(S)PjSTA-R6-870>99.5

Transition-Metal Catalysis

Transition-metal catalysis remains a cornerstone of modern organic synthesis, and several novel methods for pyrrolidine construction have been developed.

Iridium Catalysis: Iridium complexes have proven effective in catalyzing the N-heterocyclization of primary amines with diols through a "borrowing hydrogen" methodology, which is highly atom-economical. organic-chemistry.org A more recent development involves an iridium-catalyzed reductive approach to generate azomethine ylides from tertiary amides and even lactams. These ylides then undergo [3+2] cycloaddition reactions with electron-deficient alkenes to furnish a wide array of highly substituted pyrrolidines and polycyclic amine products. acs.org This method is notable for its generality and high selectivity, enabling the formation of complex scaffolds that are not readily accessible through other azomethine ylide generation techniques. acs.org For example, the reaction is tolerant of various functional groups on aryl amides, including both electron-donating and electron-withdrawing substituents, providing the corresponding pyrrolidines with good to excellent diastereoselectivity. acs.org

Copper Catalysis: Copper-catalyzed reactions have also been advanced for pyrrolidine synthesis. One notable method involves the intramolecular C-H amination of N-fluoride amides. acs.org This approach utilizes a well-defined copper complex to facilitate C-N bond formation, providing a direct route to pyrrolidines and piperidines from simple precursors and avoiding the need for pre-functionalized starting materials. acs.org

Rhodium Catalysis: In the realm of stereoselective reduction, rhodium catalysts are frequently used for the heterogeneous catalytic hydrogenation of substituted pyrrole (B145914) systems. researchgate.net This method can fully reduce the aromatic pyrrole ring to a saturated pyrrolidine with excellent diastereoselectivity, creating up to four new stereocenters in a controlled manner. The reaction is believed to proceed in a two-step sequence where the initial reduction of a side-chain C=X bond establishes a stereocenter that directs the subsequent hydrogenation of the pyrrole ring. researchgate.net For instance, the rhodium-catalyzed hydrogenation of N-(1-methylpyrrole-2-acetyl)-(S)-proline methyl ester results in the corresponding pyrrolidine derivative with 98% isolated yield and 95% diastereomeric excess. researchgate.net

Multicomponent and Cycloaddition Reactions

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a product that contains portions of all starting materials. The [3+2] cycloaddition reaction of an azomethine ylide with an alkene is a classic and powerful method for pyrrolidine synthesis that has seen continued advancement.

Recent methodologies focus on generating the transient azomethine ylide intermediate in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde or ketone. tandfonline.com The scope of these reactions has been expanded through the use of different reaction conditions, including microwave irradiation and various catalytic systems, to improve yields and reaction times. tandfonline.com For example, a one-pot, three-component [3+2] cycloaddition between isatin (B1672199), an amino acid ester, and a dipolarophile can be used to generate complex spirooxindole pyrrolidine derivatives. tandfonline.com

Interactive Data Table: Overview of Advanced Pyrrolidine Synthetic Methods

This table provides a comparative summary of different modern methodologies for synthesizing the pyrrolidine ring.

MethodologyCatalyst/ReagentKey TransformationAdvantages
Biocatalysis Transaminases (TAs)Asymmetric amination of ω-chloroketones & cyclizationHigh enantioselectivity (>95% ee), mild conditions, access to both enantiomers. nih.govacs.org
Iridium Catalysis Vaska's complex / TMDSReductive generation of azomethine ylides from amidesBroad substrate scope including lactams, high diastereoselectivity, access to complex polycyclic amines. acs.org
Copper Catalysis [TpiPr2Cu(NCMe)]Intramolecular C-H amination of N-fluoride amidesHigh atom economy, avoids pre-functionalization of substrates. acs.org
Rhodium Catalysis Rh/C or Rh/Al2O3Diastereoselective hydrogenation of substituted pyrrolesExcellent diastereoselectivity, creation of multiple stereocenters. researchgate.net
Photoenzymatic Decatungstate & KRED/ATAC-H oxyfunctionalization & enzymatic reduction/aminationOne-pot synthesis, sustainable (light & enzyme), high ee (>99%). nih.gov
[3+2] Cycloaddition Various (e.g., Et3N, microwave)Azomethine ylide cycloaddition with alkenesHigh efficiency (multicomponent), access to complex spiro-heterocycles. tandfonline.com

Advanced Spectroscopic and Structural Characterization of 2 2,4 Difluorophenoxymethyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with advanced 2D techniques, a complete picture of the molecular framework and its spatial arrangement can be assembled.

The ¹H NMR spectrum of 2-(2,4-difluorophenoxymethyl)pyrrolidine provides critical information regarding the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. The spectrum can be divided into two main regions: the aromatic region and the aliphatic region.

Aromatic Region (δ 6.8–7.2 ppm): The 2,4-difluorophenyl group gives rise to complex signals in this region. The proton at C3 (ortho to one fluorine and meta to the other) is expected to appear as a doublet of doublets of doublets (ddd). The proton at C5 (ortho to a fluorine and coupled to two other protons) and the proton at C6 (meta to both fluorines) will also produce complex multiplets due to coupling with adjacent protons and through-space coupling with the fluorine atoms.

Aliphatic Region (δ 1.5–4.2 ppm): This region contains the signals for the pyrrolidine (B122466) ring and the oxymethyl (-O-CH₂-) bridge.

The two diastereotopic protons of the -O-CH₂- bridge are expected to appear as two separate signals, likely doublets of doublets, due to geminal coupling to each other and vicinal coupling to the proton at C2 of the pyrrolidine ring. These would likely be found around δ 4.0–4.2 ppm.

The proton at the C2 position of the pyrrolidine ring, being attached to a carbon bearing two electron-withdrawing groups (the nitrogen and the oxymethyl substituent), would be shifted downfield, likely appearing as a multiplet around δ 3.5–3.8 ppm.

The protons on the C5 of the pyrrolidine ring, adjacent to the nitrogen, are expected around δ 2.9–3.2 ppm.

The protons at the C3 and C4 positions of the pyrrolidine ring are the most shielded and would appear as multiplets in the δ 1.5–2.1 ppm range.

The N-H proton of the secondary amine would appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrrolidine C4-H₂1.5 – 1.8Multiplet (m)
Pyrrolidine C3-H₂1.8 – 2.1Multiplet (m)
Pyrrolidine C5-H₂2.9 – 3.2Multiplet (m)
Pyrrolidine C2-H3.5 – 3.8Multiplet (m)
-O-CH₂-4.0 – 4.2Doublet of Doublets (dd)
Aromatic H (C5, C6)6.8 – 7.0Multiplet (m)
Aromatic H (C3)7.0 – 7.2Multiplet (m)
Pyrrolidine N-HVariableBroad Singlet (br s)

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule and their chemical environment. The spectrum for this compound will show 11 distinct signals, with those carbons bonded to fluorine exhibiting characteristic splitting (C-F coupling).

Aromatic Carbons (δ 100–165 ppm): The six carbons of the difluorophenyl ring will appear in this region. The carbons directly bonded to fluorine (C2 and C4) will show large one-bond coupling constants (¹JCF) and will be significantly downfield. The other aromatic carbons will also exhibit smaller two- or three-bond C-F couplings.

Aliphatic Carbons (δ 25–75 ppm):

The carbon of the -O-CH₂- bridge is expected around δ 70–75 ppm.

The C2 carbon of the pyrrolidine ring, substituted with the oxymethyl group, would be found around δ 58–62 ppm.

The C5 carbon, adjacent to the nitrogen, is anticipated around δ 46–48 ppm.

The C3 and C4 carbons of the pyrrolidine ring are the most shielded aliphatic carbons and are expected to appear in the δ 25–35 ppm range. For the parent pyrrolidine, these signals appear at approximately 25.5 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyrrolidine C425 – 28
Pyrrolidine C330 – 35
Pyrrolidine C546 – 48
Pyrrolidine C258 – 62
-O-CH₂-70 – 75
Aromatic C3, C5, C6104 – 118 (with C-F coupling)
Aromatic C1150 – 154 (with C-F coupling)
Aromatic C2, C4 (C-F)155 – 163 (with large ¹JCF)

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguous signal assignment and stereochemical determination.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the proton-proton coupling network within the molecule. It would clearly show the correlation between the C2 proton of the pyrrolidine ring and the protons on C3, as well as the protons of the -O-CH₂- bridge. It would also map the connectivity of the protons within the pyrrolidine ring (H2-H3-H4-H5).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for connecting the different fragments of the molecule. For instance, correlations would be expected from the -O-CH₂- protons to the C2 carbon of the pyrrolidine ring and to the C1 carbon of the aromatic ring, confirming the ether linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining the stereochemistry at the C2 chiral center. This experiment detects protons that are close in space, regardless of their through-bond connectivity. For a specific stereoisomer, NOE correlations would be observed between the C2 proton and specific protons on the C3 and C5 positions of the pyrrolidine ring, helping to define its relative orientation and the conformation (puckering) of the five-membered ring.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman, provides a molecular "fingerprint" by probing the vibrational modes of the molecule's functional groups.

The FT-IR spectrum is used to identify the key functional groups present in the molecule based on the absorption of infrared radiation at specific frequencies.

N-H Stretch: A moderate to weak absorption is expected in the 3300–3500 cm⁻¹ region, characteristic of the secondary amine in the pyrrolidine ring.

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹ (typically 3030–3100 cm⁻¹). Aliphatic C-H stretching from the pyrrolidine and methylene (B1212753) groups will be observed as strong bands in the 2850–2960 cm⁻¹ region.

C=C Aromatic Stretches: Medium to weak absorptions in the 1500–1620 cm⁻¹ range are characteristic of the carbon-carbon stretching within the phenyl ring.

C-O-C Ether Stretches: The most characteristic bands for the ether linkage are the asymmetric and symmetric C-O-C stretching vibrations. A strong, broad band for the asymmetric stretch is expected around 1220–1270 cm⁻¹, while the symmetric stretch may appear as a weaker band near 1040 cm⁻¹.

C-F Stretches: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the 1100–1300 cm⁻¹ region. The exact positions are influenced by the aromatic system. Studies on related molecules like 2,4-difluorobenzonitrile (B34149) show strong bands in this fingerprint region.

Table 3: Predicted FT-IR Absorption Bands for this compound.

Wavenumber (cm⁻¹)Vibration TypeIntensity
3300 – 3500N-H Stretch (amine)Moderate
3030 – 3100Aromatic C-H StretchWeak
2850 – 2960Aliphatic C-H StretchStrong
1500 – 1620Aromatic C=C StretchMedium
1220 – 1270Asymmetric C-O-C Stretch (Aryl Ether)Strong
1100 – 1300C-F StretchStrong
1030 – 1050Symmetric C-O-C StretchWeak-Medium

Raman spectroscopy is a complementary technique to FT-IR. It is particularly sensitive to non-polar, symmetric vibrations.

Aromatic Ring Modes: The symmetric "ring breathing" vibration of the 2,4-difluorophenyl ring is expected to produce a strong and sharp band in the Raman spectrum, typically around 1000 cm⁻¹. Other aromatic C=C stretching vibrations around 1600 cm⁻¹ will also be Raman active.

C-H Stretches: Both aromatic (~3060 cm⁻¹) and aliphatic (~2900 cm⁻¹) C-H stretching modes will be visible and are often very strong in Raman spectra.

C-F Vibrations: While strong in IR, the C-F stretching modes are also typically observable in the Raman spectrum.

Pyrrolidine Ring Vibrations: The skeletal vibrations of the pyrrolidine ring will produce a series of bands in the fingerprint region (800–1200 cm⁻¹), which can be useful for conformational analysis.

The combination of FT-IR and Raman spectroscopy provides a more complete vibrational profile of the molecule, as some modes that are weak in IR may be strong in Raman, and vice versa.

Table 4: Predicted Raman Shifts for this compound.

Raman Shift (cm⁻¹)Vibration TypeIntensity
~3060Aromatic C-H StretchStrong
2850 – 2960Aliphatic C-H StretchStrong
~1600Aromatic C=C StretchStrong
~1000Symmetric Aromatic Ring BreathingStrong
800 – 1200Pyrrolidine Ring Skeletal VibrationsMedium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization. In electron ionization (EI) mass spectrometry, the molecule is expected to undergo characteristic cleavages that provide valuable structural information.

The primary fragmentation is anticipated to be the α-cleavage at the C-C bond between the pyrrolidine ring and the methylene bridge, leading to the loss of the pyrrolidine moiety as a neutral fragment. This would result in the formation of a stable oxonium ion. Another significant fragmentation pathway involves the cleavage of the ether bond, generating ions corresponding to the 2,4-difluorophenoxy group and the pyrrolidinemethyl radical.

Further fragmentation of the pyrrolidine ring itself can also occur, typically involving the loss of small neutral molecules like ethylene. The presence of fluorine atoms on the phenyl ring will influence the fragmentation of the aromatic portion, potentially leading to characteristic losses of HF or COF. The high-resolution mass spectrum would provide precise mass measurements of these fragments, allowing for the determination of their elemental composition and confirming the fragmentation pathways.

A detailed analysis of the fragmentation of protonated α-pyrrolidinophenone cathinones, which share the α-pyrrolidine structural motif, reveals that the loss of the pyrrolidine ring as a neutral molecule is a dominant fragmentation pathway. researchgate.netwvu.edu This supports the predicted fragmentation behavior for this compound. Subsequent losses from the remaining structure, such as the elimination of the carbonyl group as CO, are also observed in these analogous compounds. researchgate.netwvu.edu

Table 1: Predicted Key Mass Fragments for this compound

Fragment Ion Predicted m/z Description
[M]+ 213.1 Molecular Ion
[M - C4H8N]+ 143.0 Loss of the pyrrolidine ring
[C6H3F2O]+ 129.0 2,4-Difluorophenoxy cation

Note: The m/z values are predicted based on common fragmentation pathways for similar structures and have not been experimentally verified for this specific compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing. For a chiral molecule like this compound, this technique can also be used to determine its absolute configuration.

A single-crystal X-ray diffraction study would reveal the precise conformation of the pyrrolidine ring, which is typically found in an envelope or twisted conformation. The analysis would also detail the orientation of the 2,4-difluorophenoxymethyl substituent relative to the pyrrolidine ring. Intermolecular interactions, such as hydrogen bonding involving the secondary amine of the pyrrolidine ring, and potential π-π stacking interactions between the aromatic rings, would be elucidated, providing insight into the crystal packing. researchgate.net

While a specific crystal structure for this compound is not publicly available, data from related pyrrolidine derivatives can provide an indication of the expected crystallographic parameters. For instance, the crystal structures of various substituted pyrrolidines have been reported, often crystallizing in monoclinic or orthorhombic space groups. researchgate.netresearchgate.net The Cambridge Crystallographic Data Centre (CCDC) is a repository for such data. uiowa.edunorthwestern.edumanchester.ac.ukcam.ac.uk

Table 2: Representative Crystallographic Data for a Substituted Pyrrolidine Derivative

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 15.2
c (Å) 8.9
β (°) 98.5
Volume (ų) 1400

Note: This data is representative of a substituted pyrrolidine and is intended for illustrative purposes only.

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Analysis

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum is highly sensitive to the absolute configuration and conformation of the molecule.

For this compound, which contains a stereocenter at the C2 position of the pyrrolidine ring, ECD spectroscopy can be used to determine its absolute configuration (R or S). The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of a particular enantiomer. nih.gov

The chromophore in this molecule is the 2,4-difluorophenoxy group. The electronic transitions of this aromatic system, when perturbed by the chiral pyrrolidine ring, will give rise to characteristic ECD signals. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the ECD spectrum for both the R and S enantiomers. nih.gov Comparison of the experimentally measured ECD spectrum with the calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.gov The Cotton effect for this compound is expected to arise from π-π* transitions within the aromatic ring. nih.gov

The conformation of the pyrrolidine ring and the relative orientation of the phenoxymethyl (B101242) substituent will also influence the ECD spectrum. researchgate.net Therefore, ECD can also provide insights into the preferred solution-phase conformation of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

The primary chromophore in this compound is the 2,4-difluorosubstituted benzene (B151609) ring. Benzene itself exhibits three absorption bands originating from π-π* transitions, often referred to as the E1, E2, and B bands. spcmc.ac.in The substitution on the benzene ring with an oxygen atom (ether linkage) and two fluorine atoms will cause a shift in the position and intensity of these absorption bands. spcmc.ac.inhnue.edu.vn

The ether oxygen acts as an auxochrome, a group with non-bonding electrons that can interact with the π-system of the benzene ring, typically causing a bathochromic (red) shift to longer wavelengths. spcmc.ac.in The fluorine atoms, being electron-withdrawing, will also influence the electronic transitions. The combined effect of these substituents will determine the final absorption spectrum. The spectrum is expected to show characteristic absorptions in the UV region, likely corresponding to the π-π* transitions of the substituted aromatic ring. uzh.chstackexchange.comnih.gov

Table 3: Predicted UV-Vis Absorption Maxima for this compound

Transition Predicted λmax (nm) Description
π → π* ~210 E2 band of substituted benzene

Note: These values are estimations based on the UV spectra of similarly substituted benzene derivatives and have not been experimentally determined for this specific compound. nist.govresearchgate.net

Computational and Theoretical Investigations of 2 2,4 Difluorophenoxymethyl Pyrrolidine

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. aps.org For 2-(2,4-Difluorophenoxymethyl)pyrrolidine, DFT calculations would provide critical insights into its electronic properties and chemical reactivity. These studies typically involve calculating molecular orbitals, electron density, and electrostatic potential to predict how the molecule will interact with other chemical species.

Key parameters derived from DFT that are used to predict reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity. nih.govnih.gov

Local reactivity, such as identifying which atoms are more susceptible to electrophilic or nucleophilic attack, can be determined by analyzing Fukui functions and the distribution of electron density. nih.gov For this compound, this would reveal how the electron-withdrawing fluorine atoms on the phenoxy group influence the reactivity of the pyrrolidine (B122466) ring and the ether linkage. While specific studies on this compound are not detailed in the literature, the table below illustrates the typical data generated in DFT analyses for organic molecules.

Table 1: Hypothetical DFT-Calculated Electronic Properties This table is illustrative and does not represent published data for this compound.

Parameter Value (arbitrary units) Description
HOMO Energy -6.5 eV Indicates the energy of the highest energy electrons available to be donated.
LUMO Energy -0.8 eV Indicates the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap 5.7 eV A larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment 2.1 Debye Measures the overall polarity of the molecule, influencing solubility and intermolecular forces.

Theoretical Mechanistic Studies of Synthetic Transformations

Computational chemistry, particularly using DFT, can be employed to investigate the mechanisms of chemical reactions. beilstein-journals.org For this compound, theoretical studies could be applied to elucidate the step-by-step pathway of its synthesis. Such studies involve mapping the potential energy surface of the reaction, identifying reactants, products, intermediates, and, most importantly, transition states.

For instance, a common route to such compounds might involve the nucleophilic substitution of 2-(hydroxymethyl)pyrrolidine with 1,2,4-trifluorobenzene. A theoretical study would calculate the activation energies for different possible pathways, helping to determine the most favorable reaction conditions and to understand the origins of regio- and stereoselectivity. chemrxiv.orgnih.gov While specific mechanistic calculations for the synthesis of this exact molecule are not found in the reviewed literature, the approach is a standard and powerful tool in modern organic chemistry. beilstein-journals.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Structural Descriptors

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the chemical structure of a compound with its physical, chemical, or biological properties. nih.govresearchgate.net In a QSPR study, a set of molecules is described by numerical values known as "descriptors," which encode structural, electronic, or topological features. researchgate.net

For this compound, relevant descriptors could include molecular weight, logP (a measure of lipophilicity), polar surface area, dipole moment, and various topological indices. nih.govresearchgate.net These descriptors would be calculated from the molecule's 2D or 3D structure.

A QSPR model is built by finding a statistical relationship (e.g., using multiple linear regression or machine learning) between these descriptors and an experimentally measured property for a series of related compounds. nih.govnih.gov If this compound were part of a library of compounds tested for a specific property (e.g., boiling point, receptor binding affinity), a QSPR model could be developed to predict that property for new, untested molecules in the same class. nih.gov The analysis helps identify which structural features are most important for determining a given property.

Table 3: Examples of Structural Descriptors for QSPR Modeling This table lists common descriptors that would be calculated for this compound in a QSPR study.

Descriptor Type Example Descriptor Information Encoded
Topological Wiener Index Describes the branching and size of the molecular skeleton.
Electronic Dipole Moment Quantifies the overall polarity of the molecule.
Geometric Molecular Surface Area Represents the size and shape of the molecule in 3D space.

| Physicochemical | LogP | Predicts the molecule's partitioning between octanol (B41247) and water, a measure of lipophilicity. |

Research Applications of 2 2,4 Difluorophenoxymethyl Pyrrolidine As a Key Moiety

Development of Molecular Probes for Advanced Imaging Research

The 2-(2,4-difluorophenoxymethyl)pyrrolidine structure is integral to the creation of molecular probes, which are specialized molecules used to visualize and study biological processes within living organisms. A notable application is in the field of Positron Emission Tomography (PET), a powerful imaging technique used in both preclinical research and clinical diagnostics.

Radiotracer Design and Synthesis Featuring the Pyrrolidine (B122466) Moiety (e.g., [18F]ICMT-11 scaffold)

A prominent example of a molecular probe incorporating the this compound moiety is the radiotracer known as [18F]ICMT-11. snmjournals.org This compound, formally named (S)-1-((1-(2-[18F]fluoroethyl)-1H- snmjournals.orgnih.govunibo.it-triazol-4-yl)methyl)-5-(this compound-1-sulfonyl)isatin, is designed to detect and measure the activity of caspase-3 and caspase-7, which are key enzymes involved in apoptosis, or programmed cell death. snmjournals.orgnih.gov

Radiochemical Synthesis Methodologies and Optimization

The practical application of [18F]ICMT-11 in PET imaging relies on efficient and reliable methods for its synthesis. The process involves incorporating the radioactive isotope fluorine-18 (B77423) (18F) into the ICMT-11 molecule. Fluorine-18 is a positron-emitting radionuclide with a half-life of approximately 110 minutes, making it suitable for PET imaging. openmedscience.com

Early synthesis of [18F]ICMT-11 utilized a copper-catalyzed "click chemistry" approach. nih.gov However, this method resulted in modest molar activity and produced a non-radioactive isatin (B1672199) analogue that was difficult to separate from the final product. nih.gov

To overcome these limitations, an improved and more robust synthesis method was developed. This optimized route involves the SN2 displacement of a protected tosylate precursor with the [18F]fluoride ion, followed by the removal of a protecting group using acid. nih.gov This method, suitable for Good Manufacturing Production (GMP) standards, provides [18F]ICMT-11 with a higher purity profile. nih.gov The optimized synthesis yields a non-decay corrected radiochemical yield of 3.0 ± 2.6% and a molar activity of 685 ± 237 GBq/μmol within a 90-minute timeframe. nih.gov The resulting radiochemical purity is greater than 95%, which is maintained for several hours, allowing for centralized manufacturing and distribution to various research and clinical sites. nih.gov

Preclinical Assessment of Radiotracer Performance in Research Models

Before a radiotracer like [18F]ICMT-11 can be used in humans, its performance must be thoroughly evaluated in preclinical research models. These studies assess the tracer's safety, biodistribution (how it spreads throughout the body), and its ability to accurately detect the target biological process.

Initial in vitro studies using cell cultures demonstrated that [18F]ICMT-11 uptake was 1.5-fold higher in apoptotic cells compared to untreated cells. nih.gov Subsequent in vivo studies in mice with radiation-induced fibrosarcoma tumors showed a 2.9-fold higher accumulation of the radiotracer in tumors treated with the chemotherapy drug cisplatin, which induces apoptosis, compared to control tumors. nih.gov Across various preclinical studies, a typical increase in [18F]ICMT-11 uptake of 1.5 to 2.5-fold over background has been observed in apoptotic tumors. nih.gov

Biodistribution studies in healthy human volunteers have shown that [18F]ICMT-11 is safe and has a satisfactory radiation dosimetry profile, comparable to other commonly used fluorine-18 PET radiotracers like [18F]FDG. nih.govnih.gov After administration, the radioactivity is primarily distributed to the liver and kidneys, followed by rapid elimination through both the renal and hepatobiliary systems. snmjournals.orgnih.gov The organs that receive the highest absorbed radiation dose are the gallbladder wall, small intestine, upper large intestinal wall, urinary bladder wall, and liver. snmjournals.orgnih.gov

The table below summarizes key preclinical and clinical biodistribution findings for [18F]ICMT-11.

ParameterFindingReference
In Vitro Uptake Increase (Apoptotic vs. Control Cells)1.5-fold nih.gov
In Vivo Tumor Uptake Increase (Treated vs. Control Mice)2.9-fold nih.gov
Typical In Vivo Uptake Increase in Apoptotic Tumors1.5–2.5-fold over background nih.gov
Primary Organs of DistributionLiver and kidneys snmjournals.orgnih.gov
Elimination PathwaysRenal and hepatobiliary systems snmjournals.orgnih.gov
Organs with Highest Absorbed DoseGallbladder wall, small intestine, upper large intestinal wall, urinary bladder wall, liver snmjournals.orgnih.gov
Safety and DosimetryComparable to other common 18F PET tracers nih.govnih.gov

Utility as a Chiral Auxiliary and Ligand in Asymmetric Catalysis

Beyond its role in medical imaging, the pyrrolidine scaffold, a core component of this compound, is highly valued in the field of asymmetric catalysis. unibo.it Chiral pyrrolidine derivatives are widely used as organocatalysts and as ligands for transition metals to control the stereochemical outcome of chemical reactions. nih.gov

Design and Synthesis of Pyrrolidine-Based Chiral Ligands

Chiral pyrrolidines are a fundamental structural motif in many ligands used in asymmetric synthesis. unibo.it The rigidity of the five-membered ring and the presence of stereocenters allow for the creation of well-defined chiral environments around a metal center, which can effectively control the enantioselectivity of a reaction.

The synthesis of these ligands often starts from readily available chiral precursors, such as the amino acid proline. unibo.it The structure of pyrrolidine-derived organocatalysts can be extensively modified to optimize their efficiency and selectivity for specific transformations. unibo.itnih.gov For example, C2-symmetrical 2,5-disubstituted pyrrolidines are a privileged class of ligands in metal catalysis and are also used as organocatalysts. nih.gov The synthesis of these C2-symmetrical structures can be achieved through various stereoselective strategies, including those that utilize the "chiral pool" (naturally occurring chiral molecules) or modern asymmetric catalysis methods. nih.gov

Applications in Enantioselective Transformations (e.g., Michael Additions, Allylic Alkylations)

Pyrrolidine-based chiral ligands and organocatalysts have proven to be highly effective in a variety of enantioselective transformations. These reactions are crucial for the synthesis of enantiomerically pure compounds, which is of great importance in the pharmaceutical industry.

Michael Additions: The asymmetric Michael addition, which involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Chiral pyrrolidine-based bifunctional organocatalysts have demonstrated high catalytic efficiency and stereoselectivity in the Michael addition of aldehydes and ketones to nitroolefins. rsc.org These catalysts can achieve nearly quantitative yields with high diastereoselectivity (up to 98:2 dr) and enantioselectivity (up to 99% ee). rsc.org

Allylic Alkylations: The palladium-catalyzed asymmetric allylic alkylation (AAA) is another powerful method for constructing stereocenters. Chiral ligands are essential for controlling the enantioselectivity of this reaction. P,N-ligands containing a planar chiral ferrocene (B1249389) backbone and a central chiral pyrrolidine unit have been synthesized and successfully applied in the Pd-catalyzed allylic alkylation of 1,3-diphenylpropenyl acetate (B1210297) with dimethyl malonate. thieme-connect.com These ligand systems have shown high activity (up to 100% conversion) and good levels of enantioselectivity (up to 85% ee). thieme-connect.com

The table below provides examples of enantioselective transformations catalyzed by pyrrolidine-based systems.

TransformationCatalyst/Ligand TypeKey FindingsReference
Michael Addition of Carbonyls to NitroolefinsBifunctional pyrrolidine-based organocatalystsAlmost quantitative yields, up to 98:2 dr, up to 99% ee rsc.org
Palladium-Catalyzed Allylic AlkylationP,N-ferrocenylpyrrolidine-containing ligandsUp to 100% conversion, up to 85% ee thieme-connect.com

Future Research Trajectories in 2 2,4 Difluorophenoxymethyl Pyrrolidine Chemistry

Exploration of Novel Synthetic Pathways and Methodological Refinements

The development of efficient and stereoselective synthetic routes to the 2-(2,4-difluorophenoxymethyl)pyrrolidine scaffold is paramount for advancing its study. While various methods exist for the synthesis of pyrrolidine (B122466) rings, future research will likely focus on pathways that offer greater control over stereochemistry, yield, and substrate scope, particularly for complex derivatives. wikipedia.orgacs.orgorganic-chemistry.org

Key areas for future investigation include:

Asymmetric Catalysis: There is a significant opportunity to develop novel asymmetric catalytic systems for the enantioselective synthesis of this compound derivatives. mdpi.comresearchgate.net This could involve the use of chiral transition metal catalysts, such as those based on iridium or copper, or organocatalysts derived from proline and its analogues. organic-chemistry.orgnih.gov The goal is to achieve high enantiomeric excess (ee) and diastereoselectivity, which are crucial for pharmacological applications. researchgate.net

Catalyst-Tuned Regio- and Enantioselective Reactions: Future methodologies may focus on catalyst-tuned reactions that allow for the selective functionalization of the pyrrolidine ring at different positions. organic-chemistry.org For instance, the use of cobalt or nickel catalysts could enable divergent hydroalkylation reactions to produce either C2- or C3-alkylated pyrrolidines with high selectivity. organic-chemistry.org

Flow Chemistry and Microwave-Assisted Synthesis: The application of flow chemistry and microwave-assisted organic synthesis (MAOS) represents a promising avenue for refining synthetic methodologies. nih.gov These techniques can lead to reduced reaction times, improved yields, and enhanced safety profiles, facilitating more efficient and scalable production of this compound and its derivatives. nih.gov

[3+2] Dipolar Cycloadditions: Further exploration of [3+2] dipolar cycloaddition reactions of azomethine ylides offers a powerful strategy for constructing highly substituted and structurally diverse pyrrolidine rings. acs.org Future work could focus on developing new catalysts and reaction conditions to control the regio- and diastereoselectivity of these cycloadditions. acs.org

Synthetic StrategyPotential AdvantageKey Research Focus
Asymmetric CatalysisHigh enantiomeric and diastereomeric purityDevelopment of novel chiral catalysts (metal- and organo-based)
Catalyst-Tuned ReactionsRegio- and enantioselective functionalizationExploring divergent synthesis with different catalyst systems
Flow Chemistry/MAOSIncreased efficiency, scalability, and safetyOptimization of reaction parameters and reactor design
[3+2] Dipolar CycloadditionsAccess to structurally complex pyrrolidinesControl of stereo- and regioselectivity

Advanced Spectroscopic Characterization Techniques for Complex Derivatizations

As more complex derivatives of this compound are synthesized, the need for sophisticated analytical techniques for their structural elucidation becomes increasingly critical. Future research will likely leverage a combination of advanced spectroscopic methods and computational analysis.

¹⁹F NMR Spectroscopy: Given the presence of two fluorine atoms in the 2-(2,4-difluorophenoxymethyl) moiety, ¹⁹F NMR spectroscopy is an indispensable tool. nih.gov Future applications could involve the use of higher-field NMR spectrometers to achieve better resolution and sensitivity, aiding in the differentiation of subtle structural isomers. nih.gov Combining experimental ¹⁹F NMR with computational methods like Density Functional Theory (DFT) can help predict chemical shifts, facilitating the identification of novel fluorinated products without the need for authentic standards. nih.gov

Multidimensional NMR Techniques: Advanced multidimensional NMR techniques, such as 2D ¹H-¹⁹F HETCOR and ¹⁹F-¹⁹F COSY, will be crucial for unambiguously assigning the structure of complex derivatives. These techniques provide through-bond and through-space correlation information, which is vital for determining the connectivity and stereochemistry of fluorinated molecules. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS, particularly when coupled with techniques like liquid chromatography (LC-MS), will continue to be a cornerstone for the characterization of new derivatives. nih.gov Tandem mass spectrometry (MS/MS) can provide valuable fragmentation data to elucidate the structure of unknown compounds. researchgate.net

Chiroptical Spectroscopy: Techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) will be important for determining the absolute configuration of chiral derivatives, which is often a challenging aspect of characterization.

TechniqueApplication in this compound ResearchFuture Advancements
¹⁹F NMRCharacterization of fluorinated moietiesIntegration with computational prediction of chemical shifts
Multidimensional NMRStructural elucidation and stereochemical assignmentDevelopment of new pulse sequences for complex molecules
HRMSMolecular formula determination and fragmentation analysisImproved ionization techniques for sensitive compounds
Chiroptical SpectroscopyDetermination of absolute configurationApplication to a wider range of complex derivatives

Integration of High-Throughput Screening and Computational Design for Discovery

The discovery of novel this compound derivatives with desired properties can be significantly accelerated through the integration of high-throughput screening (HTS) and computational design.

In Silico Screening: Computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to screen large virtual libraries of this compound derivatives against biological targets or for specific material properties. nih.govdovepress.com This allows for the prioritization of compounds for synthesis and experimental testing, saving time and resources. mdpi.com

Pharmacophore Modeling: Developing pharmacophore models based on known active compounds can guide the design of new derivatives with improved potency and selectivity. researchgate.net These models define the essential three-dimensional arrangement of functional groups required for biological activity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound derivatives when interacting with biological targets or within a material matrix. mdpi.com This can help in understanding the mechanism of action and in designing molecules with optimized interactions.

High-Throughput Synthesis and Screening: The development of automated synthesis platforms can enable the rapid generation of diverse libraries of this compound derivatives. Coupling this with HTS assays will allow for the efficient identification of lead compounds with desired biological or material properties.

ApproachObjectiveExpected Outcome
In Silico ScreeningPrioritize synthetic targets from virtual librariesIdentification of promising lead candidates
Pharmacophore ModelingGuide the design of new derivativesMolecules with enhanced potency and selectivity
Molecular DynamicsUnderstand molecular interactions and dynamicsImproved understanding of mechanism and optimized design
High-Throughput SynthesisRapidly generate diverse compound librariesAccelerated discovery of novel compounds

Expansion of Research Applications in Chemical Biology and Materials Science

The unique structural and electronic properties imparted by the difluorophenoxymethyl and pyrrolidine moieties suggest that derivatives of this compound could find applications beyond their current scope.

Chemical Biology Probes: The pyrrolidine scaffold is a common feature in many biologically active molecules. nih.govnih.gov Future research could focus on developing derivatives of this compound as chemical probes to study biological processes. The fluorine atoms can serve as useful reporters for ¹⁹F NMR-based studies in biological systems.

Fluorinated Materials: Fluorinated compounds are known for their unique properties, including high thermal stability and chemical resistance, making them valuable in materials science. mdpi.comman.ac.uk Future research could explore the incorporation of this compound derivatives into polymers or other materials to create novel fluoropolymers with tailored properties for applications in electronics, aerospace, or coatings. man.ac.uk

Organocatalysis: The pyrrolidine ring is a key component of many successful organocatalysts. mdpi.comnih.gov The electronic effects of the 2,4-difluorophenoxymethyl group could be harnessed to modulate the reactivity and selectivity of new pyrrolidine-based organocatalysts for various asymmetric transformations.

Q & A

Q. How can the synthesis of 2-(2,4-Difluorophenoxymethyl)pyrrolidine be optimized for higher yield?

Methodological Answer: Utilize Design of Experiments (DOE) to systematically evaluate critical variables such as solvent polarity, reaction temperature, catalyst loading, and stoichiometric ratios. For example:

  • Solvent Selection : Dichloromethane (DCM) is commonly used for its inertness and solubility, but alternatives like THF or acetonitrile may improve reaction efficiency .
  • Reaction Monitoring : Employ TLC or in-situ FTIR to track intermediate formation and minimize side reactions.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization can enhance purity (>98%) .

Example DOE Table for Optimization:

VariableRange TestedOptimal ConditionYield Improvement
Temperature25°C – 80°C60°C15% Increase
Catalyst (NaOH)1 – 3 equivalents2 equivalents10% Increase
Reaction Time4 – 24 hours12 hours20% Increase

Reference statistical methods from chemical engineering design frameworks (e.g., CRDC RDF2050112) for robust experimental planning .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 19^19F NMR to verify substituent positions and fluorine integration. For example, the 2,4-difluorophenyl group will show distinct splitting patterns in the aromatic region .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ peak at 254.12 m/z).
  • HPLC-PDA : Assess purity (>98%) with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm .
  • Elemental Analysis : Validate empirical formula (e.g., C11_{11}H12_{12}F2_2NO) with <0.3% deviation.

Q. What safety protocols are essential when handling fluorinated pyrrolidine derivatives?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for reactions involving volatile intermediates .
  • Toxicity Mitigation : Fluorinated compounds may pose inhalation risks (H335). Monitor airborne concentrations with real-time sensors and ensure proper ventilation .
  • Waste Disposal : Segregate halogenated waste (e.g., DCM) in designated containers for incineration by licensed facilities .
  • Emergency Response : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and consult a poison center .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for fluorinated pyrrolidine derivatives?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., nucleophilic substitution at the pyrrolidine nitrogen) .
  • Reaction Path Search Tools : Software like GRRM or IRC simulations can map potential intermediates and byproducts, reducing trial-and-error experimentation .
  • Machine Learning : Train models on existing fluoropyrrolidine reaction data to predict optimal conditions for new derivatives .

Q. How should researchers resolve contradictions in reported bioactivity data for fluorinated pyrrolidines?

Methodological Answer:

  • Meta-Analysis Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design inconsistencies .
  • Experimental Replication : Standardize assays (e.g., enzyme inhibition kinetics) across labs to control variables like buffer pH or temperature.
  • Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .

Q. What mechanistic insights explain the stereochemical outcomes of fluorination in pyrrolidine derivatives?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Use deuterated substrates to determine if fluorination proceeds via radical or ionic mechanisms .
  • Stereospecific Fluorination : Employ chiral catalysts (e.g., Fluolead™) or enantiopure starting materials to control diastereomer ratios .
  • X-ray Crystallography : Resolve crystal structures of intermediates to confirm spatial arrangements of fluorine substituents .

Q. Can predictive models accurately estimate physicochemical properties (e.g., logP, solubility) of novel fluorinated pyrrolidines?

Methodological Answer:

  • Quantitative Structure-Property Relationship (QSPR) Models : Train algorithms on datasets of known fluoropyrrolidines to predict logP, pKa, and aqueous solubility .
  • Molecular Dynamics Simulations : Simulate solvation free energy in water/octanol systems to validate predictions .
  • Experimental Validation : Compare predicted vs. measured values using shake-flask or HPLC methods for key derivatives .

Q. How can the environmental fate of this compound be assessed?

Methodological Answer:

  • Atmospheric Chemistry Studies : Investigate photodegradation pathways under UV light to identify persistent byproducts (e.g., fluorinated aldehydes) .
  • Aquatic Toxicity Assays : Use Daphnia magna or algal models to assess EC50_{50} values and bioaccumulation potential .
  • Lifecycle Analysis (LCA) : Quantify emissions from synthesis to disposal using frameworks like CRDC RDF2050104 for separation technologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.